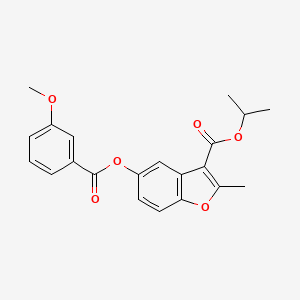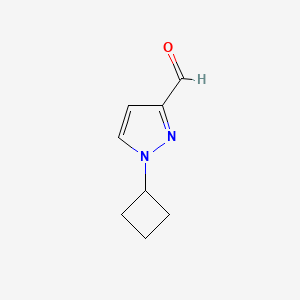
1-cyclobutyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, often involves multi-step chemical processes. One common approach is the reaction of corresponding carbaldehydes with amines or hydrazines. For instance, cyclohexylamine reacts with certain pyrazole-4-carbaldehydes to form compounds through nucleophilic substitution or condensation followed by hydrolysis, showcasing the versatility of pyrazole carbaldehydes as precursors in organic synthesis (Orrego Hernandez et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by their planar geometry and the presence of nitrogen atoms in the pyrazole ring, which significantly influence their chemical behavior. X-ray diffraction studies of related compounds reveal insights into their crystalline structure, showing that the aldehydic fragment tends to be coplanar with the adjacent pyrazole ring, resulting in specific orientation and interactions at the molecular level (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrazole carbaldehydes participate in various chemical reactions, such as cycloadditions, which are pivotal in synthesizing fused polycyclic systems. For example, pyrazole-fused systems can be synthesized starting from 4-iodopyrazolecarbaldehydes through Suzuki coupling and subsequent 1,3-dipolar cycloaddition reactions, highlighting the reactivity and utility of these compounds in constructing complex molecular architectures (Nayak, Rastogi, & Batra, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Characterization of Chitosan Schiff Bases : Research conducted by Hamed et al. (2020) explored the synthesis of heteroaryl pyrazole derivatives, similar to 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, which were then reacted with chitosan to form Schiff bases. These compounds were characterized using various analytical techniques (Hamed et al., 2020).
Biological Activities
Antimicrobial Activity : A study by the same group found that these Schiff bases exhibited antimicrobial activity against various bacteria and fungi. This research indicates the potential of pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).
Antioxidant and Anti-Inflammatory Properties : Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, showing significant antioxidant and anti-inflammatory activity. This suggests the potential use of similar pyrazole derivatives in treating oxidative stress and inflammation-related conditions (Sudha et al., 2021).
Anticonvulsant and Analgesic Activities : Viveka et al. (2015) studied the anticonvulsant and analgesic activities of new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is structurally related to 1-cyclobutyl-1H-pyrazole-3-carbaldehyde. The study highlights the potential therapeutic applications of these compounds in neurological and pain disorders (Viveka et al., 2015).
Chemical Reactions and Products
Synthesis of Novel Heterocycles : Research by Baashen et al. (2017) utilized 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, for synthesizing novel heterocycles. This study demonstrates the versatility of pyrazole derivatives in synthesizing a variety of chemical structures (Baashen et al., 2017).
Development of Pyrazolo[4,3-c]pyridines : A study by Vilkauskaitė et al. (2011) explored the synthesis of pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, indicating the potential for developing complex molecules using pyrazole derivatives (Vilkauskaitė et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclobutylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMFDLKOGRXTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-1H-pyrazole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)
![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
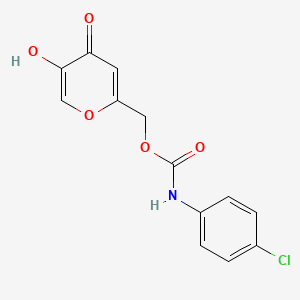

![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
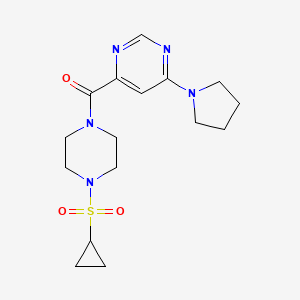
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

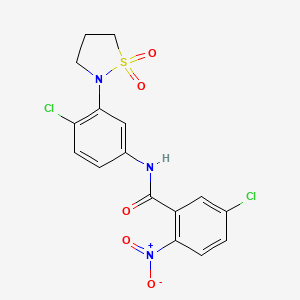
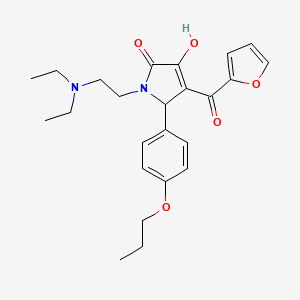

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
